3-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
3-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom The compound also features a 4-chlorophenyl group and a 3-methoxyphenyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has explored its use as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole varies depending on its application. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide: This compound is a structural derivative of cinnamic acids and shares similar aromatic substituents.
Phenylboronic pinacol esters: These compounds are used in drug design and share some chemical properties with oxadiazoles.
Uniqueness
3-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is unique due to its specific combination of a 1,2,4-oxadiazole ring with 4-chlorophenyl and 3-methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-19-13-4-2-3-11(9-13)15-17-14(18-20-15)10-5-7-12(16)8-6-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCRCELKVVWADY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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